![molecular formula C17H18N2O2S B15281753 N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
N-[(4-propoxyphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-propoxyphenyl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzamide moiety linked to a thiourea group, which is further substituted with a 4-propoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-propoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-propoxyphenyl isothiocyanate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(4-propoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(4-propoxyphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of sensors and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N-[(4-propoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound can also interact with DNA and other nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
- N-[(bis(dimethyl amino)methylene)carbamothioyl]benzamide
Uniqueness
N-[(4-propoxyphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-propoxyphenyl group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[(4-propoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H18N2O2S/c1-2-12-21-15-10-8-14(9-11-15)18-17(22)19-16(20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
InChI Key |
DAVMSJRZDCENAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



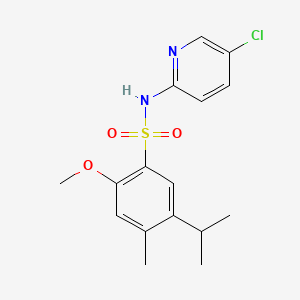

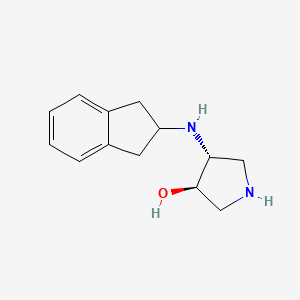
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)
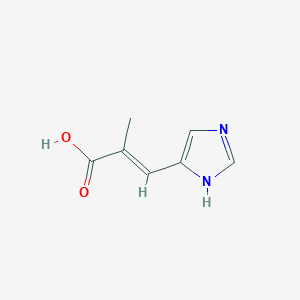

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate](/img/structure/B15281722.png)
![Tetrakis([1,1'-biphenyl]-4-yl)methane](/img/structure/B15281727.png)
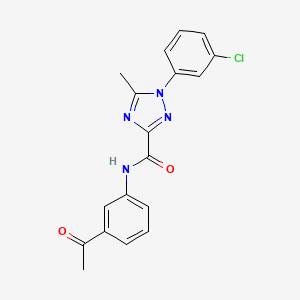
![6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281749.png)
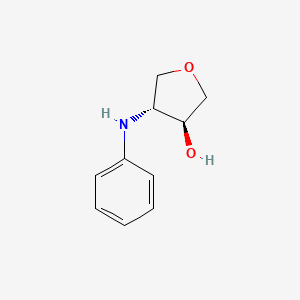
![isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
